molecular formula C9H9BrO B1289205 4-Bromo-3,5-dimethylbenzaldehyde CAS No. 400822-47-1

4-Bromo-3,5-dimethylbenzaldehyde

Cat. No. B1289205
M. Wt: 213.07 g/mol
InChI Key: USONNBCBJMNJIU-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzaldehyde is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and two methyl groups on a benzaldehyde structure. This compound is of interest due to its potential applications in material science, organic synthesis, and possibly in the development of new pharmaceuticals or materials with specific optical and electronic properties.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-3,5-dimethylbenzaldehyde can be achieved through condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized by condensation with aromatic aminophenols . Another study demonstrates the use of 4-bromobenzaldehyde in the condensation with urea and substituted acetophenones to produce various pyrimidinones . These methods highlight the reactivity of the aldehyde group in 4-bromo-3,5-dimethylbenzaldehyde, which can be utilized to create a wide range of compounds with diverse properties.

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-3,5-dimethylbenzaldehyde has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a derivative, 2-fluoro-4-bromobenzaldehyde, was investigated using X-ray diffraction, revealing an orthorhombic space group and a preference for the O-trans conformation . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

4-Bromo-3,5-dimethylbenzaldehyde can undergo various chemical reactions due to its functional groups. The bromine atom can be substituted, as shown in the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene . Additionally, the aldehyde group can participate in multicomponent transformations, as demonstrated in the synthesis of isoxazolone derivatives . These reactions expand the utility of 4-bromo-3,5-dimethylbenzaldehyde in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3,5-dimethylbenzaldehyde and its derivatives have been characterized using various techniques. Thermal, optical, and electrochemical properties were investigated for poly(iminophenol)s derived from 4-bromobenzaldehyde, showing the influence of electron-donating groups on these properties . The effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has also been studied, indicating changes in intermolecular interactions and optical responses . These analyses are essential for the design of materials with specific desired properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Amino Alcohols: 5-bromo-2-dimethylaminobenzaldehyde, a related compound, was prepared by bromization and formylation of N,N-dimethylaniline. This compound was used to synthesize chiral amino alcohol polydentate ligand, characterized by IR, MS, and 1H-NMR spectra and evaluated as a chiral solvating agent for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).
  • Structural Studies: In a study focusing on a similar compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, the structure was analyzed, revealing weak π–π interactions between benzene rings, which could inform the understanding of molecular interactions in derivatives of 4-Bromo-3,5-dimethylbenzaldehyde (Asiri, Khan, & Tahir, 2010).

Chemical Properties and Reactivity

  • Nonlinear Optical Properties: Bromine substitution in dimethoxybenzaldehydes, like 2,3-dimethoxybenzaldehyde, has been shown to significantly impact their nonlinear optical properties. This suggests that bromine substitution in 4-Bromo-3,5-dimethylbenzaldehyde might also influence its optical characteristics, making it a candidate for nonlinear optical materials research (Aguiar et al., 2022).
  • Selective Oxidation Studies: In a related study, substituted hydroxybenzaldehydes, like 4-hydroxy-3,5-dimethylbenzaldehyde, have been used in pharmaceutical and perfume industries. These compounds are typically produced by selective oxidation of aromatic methyl groups, which might be applicable to 4-Bromo-3,5-dimethylbenzaldehyde as well (Boldron et al., 2005).

Analytical Applications

  • Gas Chromatography Analysis: The determination of structurally similar compounds like 3-bromo-4-hydroxybenzaldehyde by gas chromatography has been studied. This implies potential applications of 4-Bromo-3,5-dimethylbenzaldehyde in analytical chemistry, particularly in chromatographic techniques (Shi Jie, 2000).

Safety And Hazards

4-Bromo-3,5-dimethylbenzaldehyde is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-bromo-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USONNBCBJMNJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624001
Record name 4-Bromo-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylbenzaldehyde

CAS RN

400822-47-1
Record name 4-Bromo-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromoxylene (8.0 g, 30.3 mmol) in diethyl ether (120 mL) is cooled to −78° C. and then treated with n-buthyllithium (20 mL, 1.6 M in hexane). After stirring for 40 min, DMF (6 mL) is slowly added. The mixture is warmed to it and stirred for 1 h. The mixture is cooled again to −78° C. before another portion of n-butyllithium (5 mL) is added. The reaction mixture is allowed to warm to it and stirred for another hour. The reaction is quenched by adding 5% aq. HCl. The mixture is extracted with EA, and the extract is concentrated in vacuo. The crude product is purified by CC on silica gel eluting with heptane:EA 5:1 to give 4-bromo-3,5-dimethyl-benzaldehyde (8.2 g) as a white soft solid.
Name
2,5-dibromoxylene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MA Sandzhieva, ES Aryamova… - Russian Journal of …, 2018 - Springer
The oxidation of mono- and diiodo- and -bromo-substituted polymethylbenzenes (mesitylene and durene) in the system PbO 2 –CF 3 COOH–CH 2 Cl 2 at room temperature (2–70 h) …
Number of citations: 3 link.springer.com
M Beinhoff, W Weigel, M Jurczok… - European Journal of …, 2001 - Wiley Online Library
In this paper, the syntheses of a variety of substituted phenyl pyrenes 5a−n by Suzuki cross‐coupling and of two decoupled analogues 10 and 17 are reported. These compounds have …
C Hua, PW Doheny, B Ding, B Chan, M Yu… - Journal of the …, 2018 - ACS Publications
Understanding the nature of charge transfer mechanisms in 3-dimensional metal–organic frameworks (MOFs) is an important goal owing to the possibility of harnessing this knowledge …
Number of citations: 115 pubs.acs.org
P Martinez-Bulit, CA O'Keefe, K Zhu… - Crystal Growth & …, 2019 - ACS Publications
Zinc(II) metal–organic framework (MOF) materials were prepared using a porphyrin-based tetracarboxylate linker and pyridine-terminated [2]rotaxane linkers as pillars. Two pillaring …
Number of citations: 26 pubs.acs.org
E Viljoen - 2014 - scholar.uwindsor.ca
This thesis presents the design and synthesis of [2] pseudorotaxane and [2] rotaxane ligands and their incorporation into Metal Organic Polygons to form Metal Organic Rotaxane …
Number of citations: 7 scholar.uwindsor.ca
T Noshita, K Matsumoto, H Nishikawa… - Natural Product …, 2017 - Taylor & Francis
We describe the synthesis of 4,4′-oxyneolignan, the proposed structure for naturally occurring apteniol D. The diphenyl ether moiety in 4,4′-oxyneolignan was formed via classical …
Number of citations: 3 www.tandfonline.com
C Xu, F Meng, KS Park, AJ Storey, W Gong… - Cell chemical …, 2022 - ncbi.nlm.nih.gov
Nuclear receptor binding SET domain protein 3 (NSD3), a gene located within the 8p11-p12 amplicon frequently detected in human cancers, encodes a chromatin modulator and an …
Number of citations: 0 www.ncbi.nlm.nih.gov
PAM Bulit - 2019 - search.proquest.com
The work herein describes the synthesis and characterization of rotaxane molecules, the incorporation of a selection of these molecules into metal-organic frameworks (MOFs), and the …
Number of citations: 0 search.proquest.com
岩田稔夫, 鶴田峯生, 出水賢一, 磯部正雄… - YAKUGAKU …, 1989 - jstage.jst.go.jp
The urinary metabolites of sodium 4-[α-hydroxy-5-(1-imidazolyl)-2-methylbenzyl]-3, 5-dimethylbenzoate (Y-20811) in dog were investigated. The main metabolite was isolated by high …
Number of citations: 4 www.jstage.jst.go.jp

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